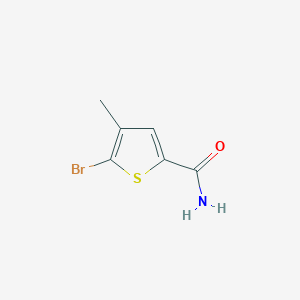

3-Methylpyridine-2-carbohydrazide

Übersicht

Beschreibung

3-Methylpyridine-2-carbohydrazide is a chemical compound with the molecular weight of 151.17 . It is a powder at room temperature .

Molecular Structure Analysis

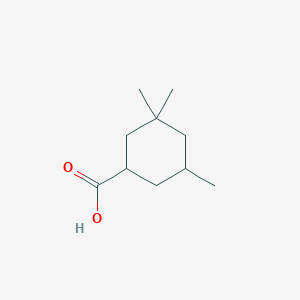

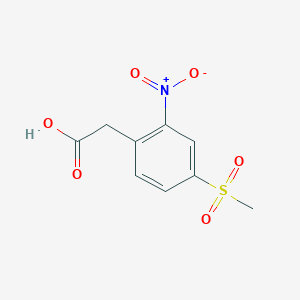

The InChI code for 3-Methylpyridine-2-carbohydrazide is1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) . This indicates the presence of 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule. Physical And Chemical Properties Analysis

3-Methylpyridine-2-carbohydrazide is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Synthesis of Hydrazones and Thiazolidine-4-ones : A study by Solankee et al. (2008) showed that 6-Methylpyridine-3-carbohydrazide, a related compound, was used to synthesize novel hydrazones and thiazolidine-4-ones. These compounds were created through condensation with different aromatic aldehydes, followed by cyclocondensation with thioglycolic acid (Solankee, Solankee, & Patel, 2008).

Derivatives as BAZ2B Bromodomain Ligands : Marchand et al. (2016) identified a 3-amino-2-methylpyridine derivative as a ligand of the BAZ2B bromodomain. This discovery was made through automatic docking of numerous compounds and validated by protein crystallography (Marchand, Lolli, & Caflisch, 2016).

Antimicrobial Activity

- Silver Complexes with Antimicrobial Properties : A study by Abu-Youssef et al. (2010) synthesized complexes using 2-amino-3-methylpyridine, demonstrating significant antimicrobial activity against certain bacteria and yeasts. These complexes showed potential as effective antimicrobial agents (Abu-Youssef et al., 2010).

Chemical Analysis and Synthesis Techniques

Electrophoretic Separation of Methylpyridines : Wren (1991) explored the separation of 2-, 3-, and 4-substituted methylpyridines, including 3-methylpyridine, in free solution capillary electrophoresis. This study enhanced our understanding of the relationships between pH and separation in these processes (Wren, 1991).

Circular Microreaction Method for 3-Methylpyridine-N-oxide Synthesis : Sang et al. (2020) developed a safer and more efficient process for synthesizing 3-Methylpyridine-N-oxide, an essential intermediate in the production of certain insecticides. This study utilized microreaction systems, showcasing a significant improvement in product yield and reaction control (Sang, Huang, & Xu, 2020).

Safety and Hazards

The safety data sheet for 3-Methylpyridine-2-carbohydrazide indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Zukünftige Richtungen

While the specific future directions for 3-Methylpyridine-2-carbohydrazide are not detailed in the search results, pyridine-containing compounds have been noted for their increasing importance in medicinal applications . This suggests potential future research directions in synthesizing a variety of pyridine derivatives for medicinal use.

Wirkmechanismus

Target of Action

3-Methylpyridine-2-carbohydrazide is a complex organic compound that interacts with several targets. The primary targets of this compound are Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the breakdown of collagen in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, as well as disease processes such as arthritis and metastasis .

Mode of Action

This interaction could potentially inhibit the function of the enzymes, thereby affecting the breakdown of collagen .

Biochemical Pathways

By potentially inhibiting Collagenase 3 and Stromelysin-1, it could disrupt the normal breakdown of collagen, affecting various physiological and pathological processes .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and its targets .

Result of Action

The molecular and cellular effects of 3-Methylpyridine-2-carbohydrazide’s action are largely dependent on its interaction with its targets and the subsequent changes in their activity. By potentially inhibiting Collagenase 3 and Stromelysin-1, it could alter collagen metabolism, affecting tissue remodeling and other related processes .

Action Environment

The action, efficacy, and stability of 3-Methylpyridine-2-carbohydrazide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which it is present .

Eigenschaften

IUPAC Name |

3-methylpyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBNDWYVRSUPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpyridine-2-carbohydrazide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B1370703.png)

phosphanium chloride](/img/structure/B1370717.png)

![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)